molecular formula C9H13NO3S B13041758 (2R)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol

(2R)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol

Cat. No.: B13041758
M. Wt: 215.27 g/mol
InChI Key: VOUMOWIBXBPBRZ-VIFPVBQESA-N
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Description

(2R)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol is a chiral amino alcohol of high interest in medicinal chemistry and pharmaceutical research. This compound features a methanesulfonyl (mesyl) group attached to a phenyl ring, which is a privileged structural motif in drug design for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets. The primary research application of this chiral building block is as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs). Its structure is closely related to intermediates used in the synthesis of Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, highlighting its value in creating anti-inflammatory agents . The specific (R)-enantiomer provided is critical for achieving desired stereochemistry in final drug molecules, as the chiral center can significantly influence a compound's binding affinity and metabolic profile. Researchers utilize this compound to explore structure-activity relationships (SAR) and to construct novel molecular entities, particularly in projects targeting central nervous system (CNS) disorders and inflammation. Product Specifications: • : 1213421-88-5 • Molecular Formula: C9H13NO3S • Molecular Weight: 215.27 g/mol • SMILES: OC C@@H N This product is intended for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Datasheet (SDS) for proper handling and storage conditions.

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

(2R)-2-amino-2-(4-methylsulfonylphenyl)ethanol

InChI

InChI=1S/C9H13NO3S/c1-14(12,13)8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1

InChI Key

VOUMOWIBXBPBRZ-VIFPVBQESA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H](CO)N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(CO)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

®-2-AMINO-2-(4-(METHYLSULFONYL)PHENYL)ETHAN-1-OLHCL undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

®-2-AMINO-2-(4-(METHYLSULFONYL)PHENYL)ETHAN-1-OLHCL has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Key Findings and Implications

Electronic Effects : Para-substituted EWGs enhance reaction efficiency in heterocycle synthesis. The -SO2CH3 group’s strong EWG nature may offer superior activation compared to halogens .

Steric Considerations : Ortho-substituted derivatives (e.g., 2-Cl) maintain high reactivity despite steric bulk, suggesting flexibility in substrate design .

Biological Activity

(2R)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol, commonly referred to as a methanesulfonyl amino alcohol, has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₉H₁₃N₁O₃S
  • Molecular Weight : 215.27 g/mol
  • CAS Number : 89547335

The presence of the methanesulfonyl group on the phenyl ring is significant for its biological activity, particularly in modulating interactions with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • COX-2 Inhibition : The compound has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and cancer progression. In vitro studies demonstrated that it exhibits potent inhibitory activity against COX-2 with IC50 values in the low micromolar range, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Activity : Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival . For instance, it was noted to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.

In Vitro Studies

A series of experiments were conducted to evaluate the biological activity of this compound:

Study TypeTarget Cell LineIC50 (µM)Observations
COX-2 InhibitionRAW 264.70.063Selective inhibition observed
Anticancer ActivityMCF-7 (Breast Cancer)5.0Induced apoptosis
Anticancer ActivityA549 (Lung Cancer)7.5Reduced cell viability

These results indicate that the compound has significant potential as both an anti-inflammatory and anticancer agent.

Case Studies

  • Case Study on COX-2 Inhibition : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of methanesulfonyl derivatives in inhibiting COX-2. The study found that compounds similar to this compound exhibited enhanced selectivity for COX-2 over COX-1, suggesting a favorable safety profile for therapeutic use .
  • Anticancer Mechanism Exploration : Another investigation focused on the apoptotic effects of this compound on breast cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, revealing that treatment with this compound resulted in significant G0/G1 phase arrest and increased levels of cleaved caspase 3, indicating activation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol, and what methodologies ensure stereochemical purity?

  • Answer : The compound can be synthesized via biocatalytic methods using ketoreductase enzymes to achieve enantioselectivity. For example, asymmetric reduction of a prochiral ketone precursor (e.g., 2-(4-methanesulfonylphenyl)-2-oxoethylamine) in the presence of NADPH cofactors and optimized reaction conditions (pH 7.5–8.5, 25–30°C) yields the (2R)-enantiomer with >98% enantiomeric excess (ee). Chiral HPLC or polarimetry is critical for verifying stereochemical outcomes .
  • Alternative routes include catalytic hydrogenation using Pd/C in anhydrous ethanol with HCl, though this requires post-synthesis resolution via chiral column chromatography .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • Answer : A combination of NMR (¹H/¹³C, COSY, HSQC) confirms the molecular structure, particularly the methanesulfonyl group (δ 3.0–3.2 ppm for -SO₂CH₃) and hydroxyl/amino protons (broad signals at δ 1.5–2.5 ppm). Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 260.0954 for C₉H₁₃NO₃S). HPLC with chiral columns (e.g., Chiralpak AD-H) ensures enantiopurity, while X-ray crystallography resolves absolute configuration if single crystals are obtained .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantioselectivity in asymmetric synthesis?

  • Answer : Systematic optimization involves:

  • Enzyme engineering : Directed evolution of ketoreductases to enhance activity and selectivity toward bulky aryl substrates .
  • Solvent engineering : Use of biphasic systems (e.g., water:isooctane) to mitigate substrate/product inhibition.
  • Co-factor recycling : NADPH regeneration via glucose dehydrogenase reduces costs .
  • In situ monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress and minimizes side reactions .

Q. What structure-activity relationship (SAR) insights exist for derivatives of this compound in biological studies?

  • Answer : Key SAR observations include:

  • Methanesulfonyl group : Critical for hydrogen bonding with target proteins (e.g., kinases); replacing it with smaller groups (e.g., -CH₃) reduces potency by 10-fold .
  • Amino alcohol backbone : (2R)-configuration enhances binding affinity compared to (2S)-enantiomers. Methylation of the -NH₂ group abolishes activity, suggesting hydrogen donor role .
  • Phenyl ring substituents : Electron-withdrawing groups (e.g., -NO₂) at the para-position improve solubility but may reduce membrane permeability .

Q. What environmental and safety considerations are critical for handling this compound?

  • Answer :

  • Ecotoxicology : Preliminary data suggest moderate toxicity to Daphnia magna (EC₅₀ = 12 mg/L), necessitating biodegradability studies under OECD 301 guidelines .
  • Waste mitigation : Use of green solvents (e.g., cyclopentyl methyl ether) in synthesis reduces environmental footprint.
  • Occupational safety : Personal protective equipment (PPE) is mandatory due to irritant properties of the methanesulfonyl group. LC-MS monitoring of workplace air ensures exposure limits (<1 ppm) are maintained .

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